

Technical Support Center: Synthesis of 3-Fluoro-N-hydroxy-benzamide

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Compound of Interest

Compound Name: 3-Fluoro-N-hydroxy-benzamide

Cat. No.: B7721458

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Welcome to the technical support center for the synthesis of **3-Fluoro-N-hydroxy-benzamide**. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the reaction and empowering you to confidently address challenges in your laboratory work.

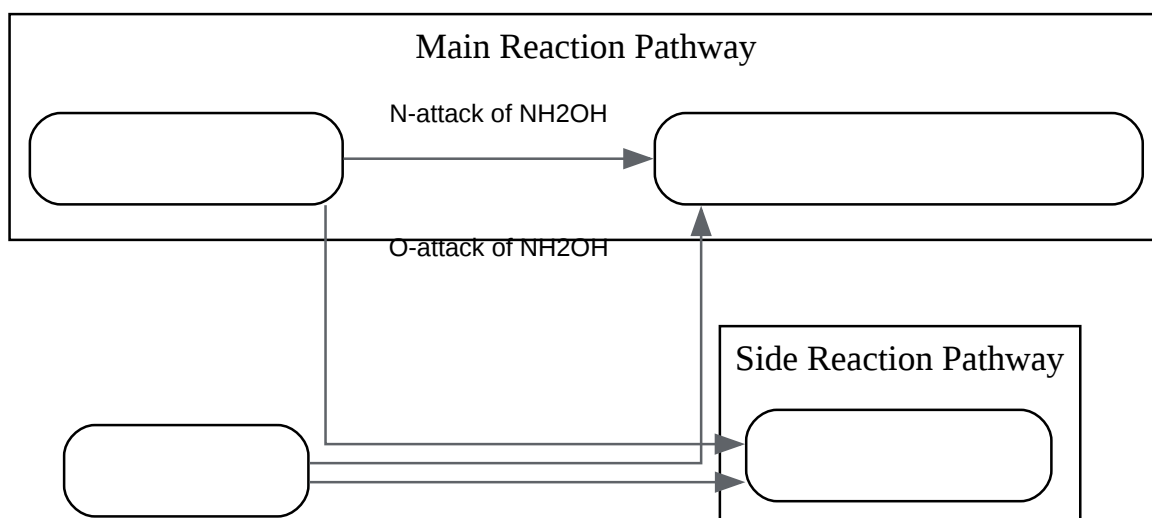
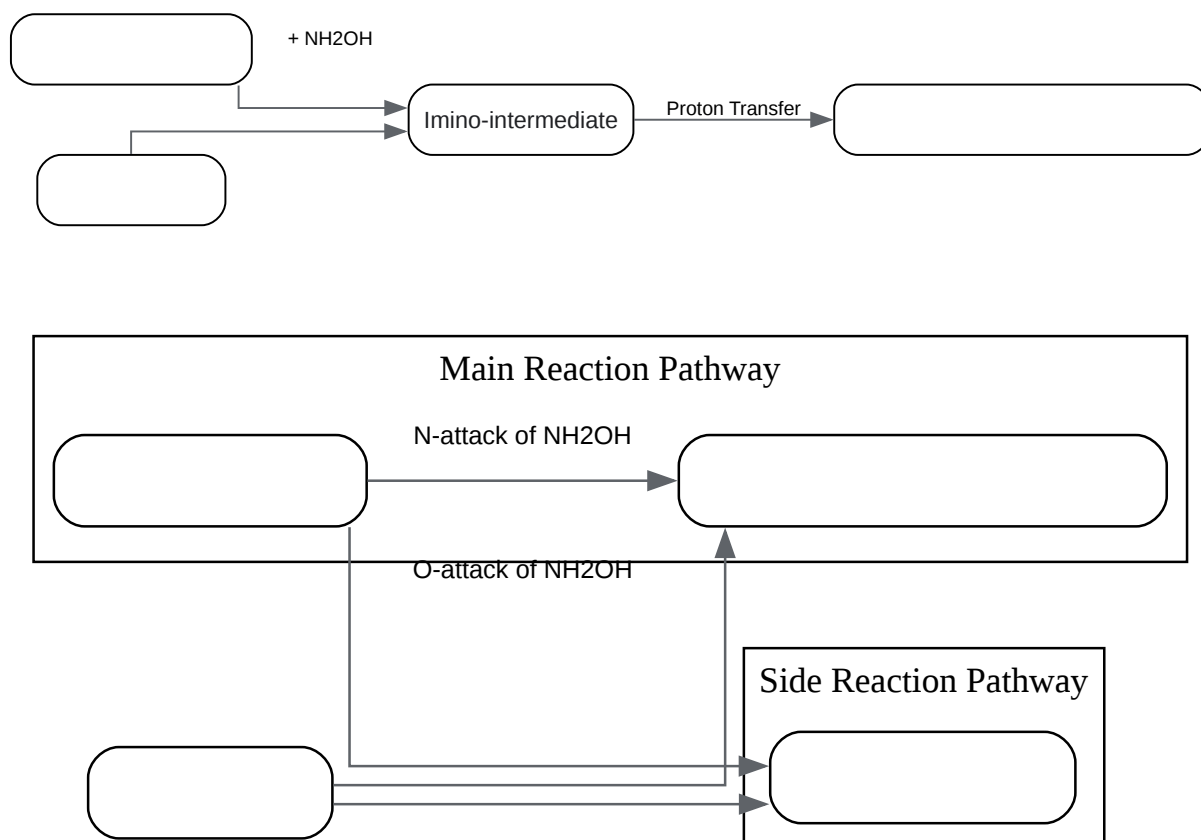
Introduction

3-Fluoro-N-hydroxy-benzamide is a key building block in medicinal chemistry, often utilized in the development of enzyme inhibitors and other therapeutic agents.^[1] The most common and direct route to this compound is the reaction of 3-fluorobenzonitrile with hydroxylamine. While seemingly straightforward, this reaction is prone to side-product formation and yield inconsistencies. This guide will walk you through the critical aspects of this synthesis, from reagent quality to final product purification, helping you to maximize your yield and purity.

Reaction Pathway and Mechanism

The synthesis of **3-Fluoro-N-hydroxy-benzamide** from 3-fluorobenzonitrile proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon. The reaction is typically carried out

in a protic solvent, such as ethanol, and often in the presence of a mild base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride.



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